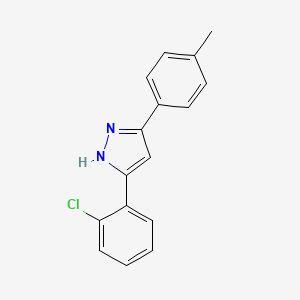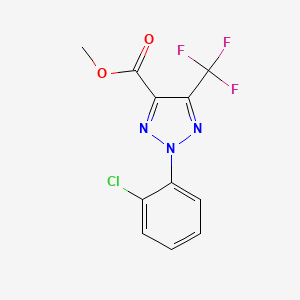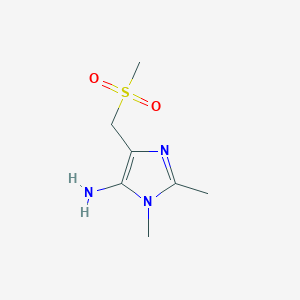
2-(Aminomethyl)-5-iodo-3-nitro-4-(trifluoromethoxy)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Aminomethyl)-5-iodo-3-nitro-4-(trifluoromethoxy)pyridine is a complex organic compound characterized by the presence of multiple functional groups, including an amino group, an iodine atom, a nitro group, and a trifluoromethoxy group attached to a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-5-iodo-3-nitro-4-(trifluoromethoxy)pyridine typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often require the use of strong acids, such as sulfuric acid, and high temperatures to achieve the desired nitration and substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations to improve yield and reduce costs. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-(Aminomethyl)-5-iodo-3-nitro-4-(trifluoromethoxy)pyridine can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The iodine atom can be substituted with other nucleophiles, such as thiols or amines, through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Substitution reactions often require the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic attack .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-(aminomethyl)-5-iodo-4-(trifluoromethoxy)pyridine, while substitution of the iodine atom can produce various derivatives depending on the nucleophile used .
Aplicaciones Científicas De Investigación
2-(Aminomethyl)-5-iodo-3-nitro-4-(trifluoromethoxy)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique functional groups make it a valuable probe in biochemical studies, particularly in the investigation of enzyme mechanisms and protein-ligand interactions.
Mecanismo De Acción
The mechanism of action of 2-(Aminomethyl)-5-iodo-3-nitro-4-(trifluoromethoxy)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups can form hydrogen bonds, electrostatic interactions, and covalent bonds with these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Aminomethyl)-5-iodo-3-nitropyridine
- 2-(Aminomethyl)-5-iodo-4-(trifluoromethoxy)pyridine
- 2-(Aminomethyl)-3-nitro-4-(trifluoromethoxy)pyridine
Uniqueness
2-(Aminomethyl)-5-iodo-3-nitro-4-(trifluoromethoxy)pyridine is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the trifluoromethoxy group, in particular, enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold for drug design .
Propiedades
Fórmula molecular |
C7H5F3IN3O3 |
|---|---|
Peso molecular |
363.03 g/mol |
Nombre IUPAC |
[5-iodo-3-nitro-4-(trifluoromethoxy)pyridin-2-yl]methanamine |
InChI |
InChI=1S/C7H5F3IN3O3/c8-7(9,10)17-6-3(11)2-13-4(1-12)5(6)14(15)16/h2H,1,12H2 |
Clave InChI |
BOFLSLOFRGYPNQ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=C(C(=N1)CN)[N+](=O)[O-])OC(F)(F)F)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


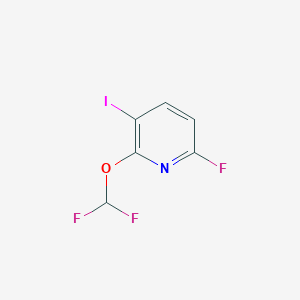
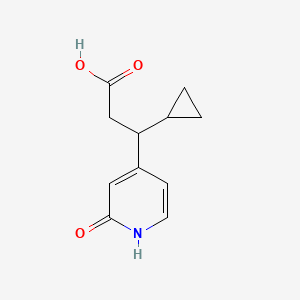

![1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-b]pyrazin-3-amine](/img/structure/B15055995.png)
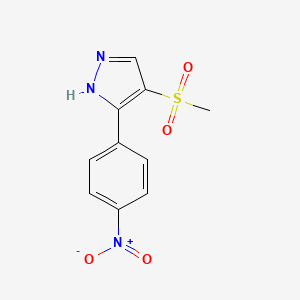
![4-(5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-yl)thiomorpholine](/img/structure/B15056008.png)
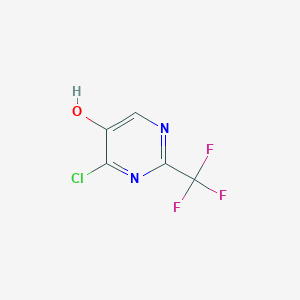
![6-Bromo-2,3-dihydropyrazolo[5,1-b]oxazole-7-carboxylic acid](/img/structure/B15056017.png)
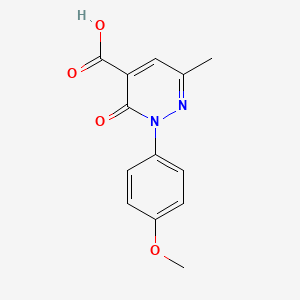
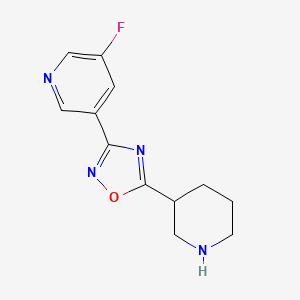
![1-(6-Bromobenzo[d]oxazol-2-yl)ethanone](/img/structure/B15056042.png)
